molecular formula C10H17Cl3FN3 B2996566 5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1707369-74-1

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No. B2996566
CAS RN: 1707369-74-1
M. Wt: 304.62
InChI Key: GASZCGHUNCISKA-UHFFFAOYSA-N
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Description

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, also known as FPYPT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in regulating cell growth and survival.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" involves practical methodologies to obtain key intermediates for pharmaceutical compounds. For instance, Zhang et al. (2009) developed a practical synthesis for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, demonstrating the compound's significance in drug development processes (Zhang et al., 2009). This underscores the importance of efficient synthetic routes in the development of novel therapeutic agents.

Pharmacological Applications

Derivatives of "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" have been explored for their potential as serotonin receptor agonists, showcasing the compound's relevance in the development of treatments for neurological and psychiatric disorders. Vacher et al. (1999) investigated novel derivatives as selective, potent, and orally active agonists at 5-HT1A receptors, highlighting their potential in enhancing oral bioavailability and agonist activity in rats after oral administration (Vacher et al., 1999).

Material Science and Corrosion Inhibition

The application of "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" derivatives extends into material science, particularly in the study of corrosion inhibition properties. Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron, indicating the potential of these compounds in protecting metal surfaces from corrosion (Kaya et al., 2016).

Anticancer Research

The exploration of "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" derivatives for their anticancer properties is another significant area of research. Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones and evaluated their activity against Mycobacterium tuberculosis, demonstrating the compound's potential in antimycobacterial therapy (Kumar et al., 2008).

properties

IUPAC Name

5-fluoro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASZCGHUNCISKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

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